molecular formula C22H21ClN6O4S B2689709 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide CAS No. 1242908-77-5

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide

Cat. No.: B2689709
CAS No.: 1242908-77-5
M. Wt: 500.96
InChI Key: GSPPBULLARXEFL-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN6O4S and its molecular weight is 500.96. The purity is usually 95%.
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Biological Activity

The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide is a complex organic molecule with potential biological activity. Its structure incorporates various pharmacophoric elements that may contribute to its therapeutic effects. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

2 5 amino 4 3 3 4 dimethoxyphenyl 1 2 4 oxadiazol 5 yl 3 methylthio 1H pyrazol 1 yl N 2 chlorophenyl acetamide\text{2 5 amino 4 3 3 4 dimethoxyphenyl 1 2 4 oxadiazol 5 yl 3 methylthio 1H pyrazol 1 yl N 2 chlorophenyl acetamide}

Key Structural Features

  • Oxadiazole Ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Pyrazole Moiety : Often associated with anti-inflammatory and analgesic properties.
  • Dimethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HCT-11636Induction of apoptosis
HeLa34Caspase activation
MCF-740Cell cycle arrest

The compound induced morphological changes characteristic of apoptosis in treated cells, including cell shrinkage and detachment from the culture surface. These findings suggest that the compound may act through both apoptotic pathways and cell cycle modulation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing COX-II inhibition, it exhibited an IC50 value of 6.13 μM, indicating potent activity compared to standard anti-inflammatory drugs like Rofecoxib . This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses.

Apoptosis Induction

The mechanism by which this compound induces apoptosis involves:

  • Caspase Activation : Increased caspase activity was observed in treated cancer cells, leading to programmed cell death.
  • Phosphatidylserine Translocation : The externalization of phosphatidylserine was noted in flow cytometry assays, confirming apoptosis.

Cell Cycle Modulation

The compound was found to induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells. This effect was corroborated by flow cytometry analysis .

Study 1: Cytotoxicity Assessment

In a comprehensive study involving multiple cancer cell lines (HCT-116, HeLa, MCF-7), the compound was tested for cytotoxicity using the MTT assay. Results indicated that all tested concentrations led to significant reductions in cell viability, supporting its potential as an anticancer drug.

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O4S/c1-31-15-9-8-12(10-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-7-5-4-6-13(14)23/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPPBULLARXEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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